
1,1,2-Trimethylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trimethylpiperidin-1-ium iodide is a quaternary ammonium salt with the molecular formula C8H18IN. This compound is known for its unique structure, which includes a piperidine ring substituted with three methyl groups and an iodide ion. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Trimethylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,2,5-trimethylpiperidine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction is as follows:
1,2,5-Trimethylpiperidine+Methyl iodide→1,1,2-Trimethylpiperidin-1-ium iodide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Trimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.
Reduction Reactions: Reduction of the quaternary ammonium salt can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Corresponding halide salts or hydroxides.
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,2-Trimethylpiperidin-1-ium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to changes in cellular function. It may also interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,5-Trimethylpiperidin-1-ium iodide
- 1,1,4,4-Tetramethylpiperidin-1-ium iodide
- 1-Methyl-4-phenylpiperidin-1-ium iodide
Uniqueness
1,1,2-Trimethylpiperidin-1-ium iodide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5072-44-6 |
|---|---|
Molekularformel |
C8H18IN |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
1,1,2-trimethylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C8H18N.HI/c1-8-6-4-5-7-9(8,2)3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LQKNXJMBJUPRSK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCCC[N+]1(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[30]Annulene](/img/structure/B14747734.png)

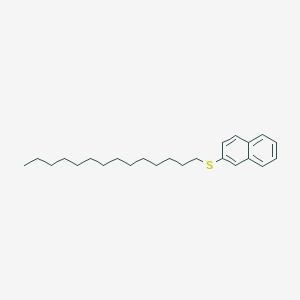
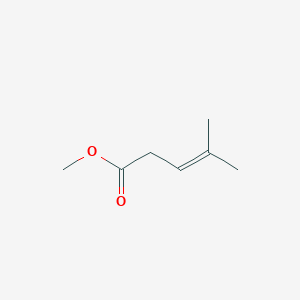



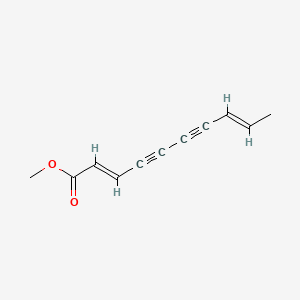
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
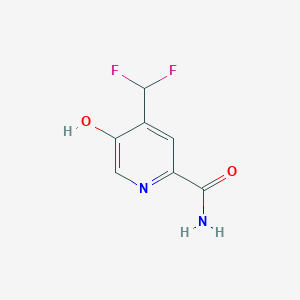
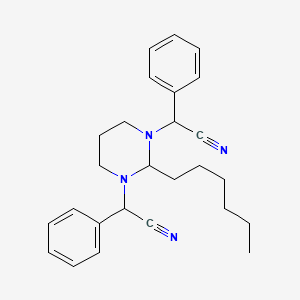
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
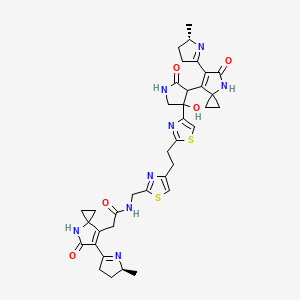
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
